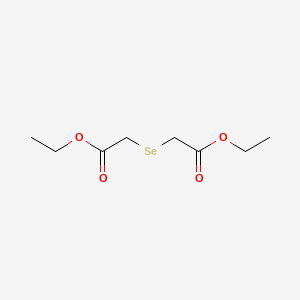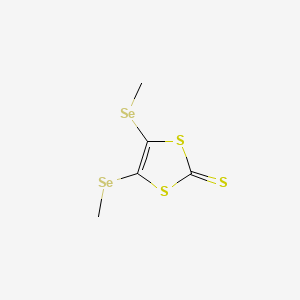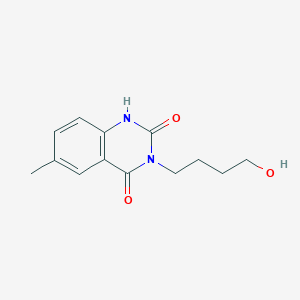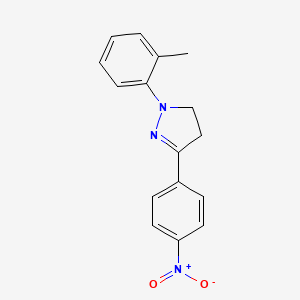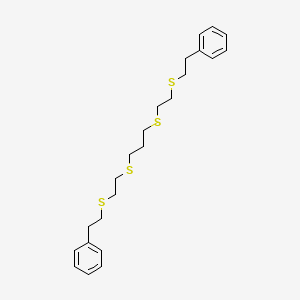
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Diphenyl-3,6,10,13-tetrathiapentadecane typically involves the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds that contain the necessary phenyl and sulfur groups.
Coupling Reactions: These intermediates undergo coupling reactions to form the desired tetrathiapentadecane structure. Common reagents used in these reactions include organolithium reagents and transition metal catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of sulfur-containing compounds and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism by which 1,15-Diphenyl-3,6,10,13-tetrathiapentadecane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Known for its use as a fluorescent probe in membrane studies.
3,6-Diphenyl-1,2,4,5-tetrazine: Participates in cycloaddition reactions and is used in materials science.
Uniqueness
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane is unique due to its extended carbon chain and multiple sulfur atoms, which confer distinct chemical properties and reactivity compared to other phenyl-containing compounds
Propiedades
Número CAS |
141456-00-0 |
|---|---|
Fórmula molecular |
C23H32S4 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
2-[2-[3-[2-(2-phenylethylsulfanyl)ethylsulfanyl]propylsulfanyl]ethylsulfanyl]ethylbenzene |
InChI |
InChI=1S/C23H32S4/c1-3-8-22(9-4-1)12-16-26-20-18-24-14-7-15-25-19-21-27-17-13-23-10-5-2-6-11-23/h1-6,8-11H,7,12-21H2 |
Clave InChI |
DZNARPUHOPOMGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSCCSCCCSCCSCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


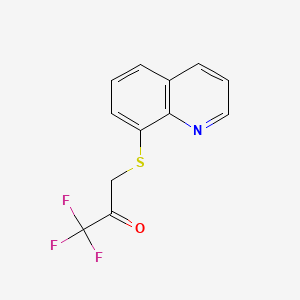

![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
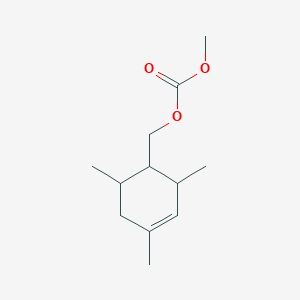
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
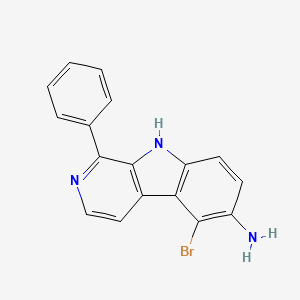
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
